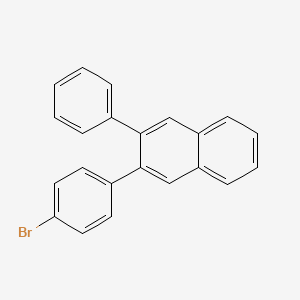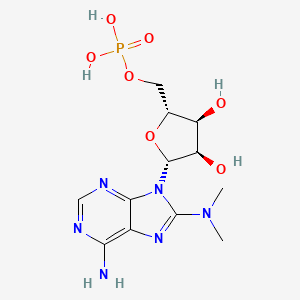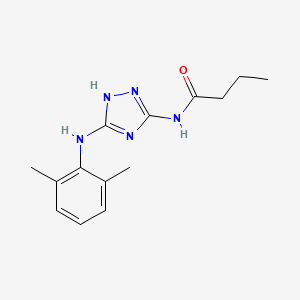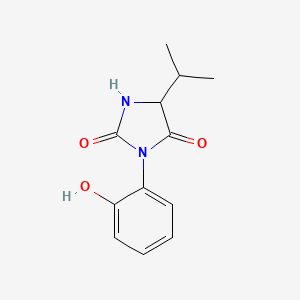
2-(4-Bromophenyl)-3-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3-phenylnaphthalene is an organic compound characterized by a naphthalene core substituted with a 4-bromophenyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-phenylnaphthalene typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 4-bromophenylboronic acid and 3-phenylnaphthalene-2-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)-3-phenylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for more selective reductions.
Major Products:
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include partially or fully hydrogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-3-phenylnaphthalene has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: Utilized in studies involving molecular interactions and binding affinities with biological targets.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-3-phenylnaphthalene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Phenyl-3-phenylnaphthalene: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromophenyl-1-naphthalene: Similar structure but different substitution pattern, affecting its chemical properties and uses.
3-(4-Bromophenyl)-2-naphthol:
Uniqueness: 2-(4-Bromophenyl)-3-phenylnaphthalene is unique due to the presence of both a bromine atom and a phenyl group on the naphthalene core. This combination imparts specific electronic and steric properties, making it valuable for targeted applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C22H15Br |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3-phenylnaphthalene |
InChI |
InChI=1S/C22H15Br/c23-20-12-10-17(11-13-20)22-15-19-9-5-4-8-18(19)14-21(22)16-6-2-1-3-7-16/h1-15H |
Clé InChI |
JRIATTNNBOCKQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)



![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)

![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)

![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
